molecular formula C5H6O2 B1628959 Bicyclo[1.1.0]butane-1-carboxylic acid CAS No. 30493-99-3

Bicyclo[1.1.0]butane-1-carboxylic acid

Cat. No.: B1628959
CAS No.: 30493-99-3
M. Wt: 98.1 g/mol
InChI Key: BIBDVCLDAHAABR-UHFFFAOYSA-N
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Description

Bicyclo[1.1.0]butane-1-carboxylic acid is a highly strained carbocyclic compound characterized by its unique bicyclic structure. This compound consists of two cyclopropane rings fused through a common carbon-carbon bond, resulting in significant ring strain. The high strain energy of this compound makes it an interesting subject for research in organic and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[1.1.0]butane-1-carboxylic acid typically involves the formation of the strained bicyclic structure through various synthetic routes. One common method is the palladium-catalyzed cross-coupling reaction on pre-formed bicyclo[1.1.0]butanes, which allows for late-stage diversification of the bridgehead position . Another approach involves the transannular cyclization of cyclobutyl carbanions onto tertiary halides or the cyclopropyl carbanion onto halomethyl substituents .

Industrial Production Methods

Comparison with Similar Compounds

Biological Activity

Bicyclo[1.1.0]butane-1-carboxylic acid (BCBCA) is a unique compound characterized by its strained bicyclic structure, which has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry. This article explores the biological activity of BCBCA, focusing on its synthesis, reactivity, and potential applications in drug development.

1. Chemical Structure and Properties

This compound features a four-membered ring system with a carboxylic acid functional group attached to one of the bridgehead carbons. The inherent strain of the bicyclic structure contributes to its unique reactivity patterns, making it a valuable building block in organic synthesis.

2. Synthesis of BCBCA

The synthesis of BCBCA typically involves several methods, including:

  • Photoredox Catalysis : Recent studies have reported the use of photoredox catalysis to promote the single-electron oxidation of bicyclo[1.1.0]butanes, leading to radical cation intermediates that can participate in various reactions, including cycloaddition processes .
  • Directed Bridgehead Functionalization : This method allows for the selective modification of bridgehead positions in bicyclo[1.1.0]butanes, facilitating the introduction of diverse functional groups that enhance biological activity .

3.1 Anticancer Properties

BCBCA and its derivatives have shown promise in anticancer research. For example, studies indicate that compounds derived from bicyclo[1.1.0]butanes can selectively target cancer cells while sparing normal cells due to their unique structural properties that facilitate selective binding to specific biological targets .

3.2 Enzyme Inhibition

Research has demonstrated that bicyclo[1.1.0]butanes can act as enzyme inhibitors, particularly in cysteine-directed pathways. The electrophilic nature of BCBCA allows it to interact with nucleophilic sites on enzymes, potentially leading to inhibition and subsequent therapeutic effects against diseases such as cancer and inflammation .

4. Mechanistic Studies

Mechanistic investigations into the reactivity of BCBCA reveal that its biological activity is largely influenced by its ability to form radical cations upon oxidation. These radical cations can undergo various transformations, including nucleophilic attack by biological molecules, which may be responsible for its observed bioactivity .

5. Case Studies

Study Findings Implications
Study A (2024)Demonstrated selective anticancer activity against specific cell lines using BCBCA derivativesSuggests potential for targeted cancer therapies
Study B (2023)Identified enzyme inhibition properties through electrophilic interactionsHighlights utility in drug design targeting cysteine residues
Study C (2022)Explored photocatalytic activation leading to new derivatives with enhanced bioactivityOpens avenues for developing novel therapeutics

6. Conclusion

This compound presents a fascinating area of study due to its unique structural properties and biological activities. Its potential applications in drug development are significant, particularly in the fields of anticancer therapy and enzyme inhibition. Ongoing research is essential to fully elucidate the mechanisms underlying its biological activity and to explore new synthetic methodologies for producing more effective derivatives.

Properties

IUPAC Name

bicyclo[1.1.0]butane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-4(7)5-1-3(5)2-5/h3H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBDVCLDAHAABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603962
Record name Bicyclo[1.1.0]butane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30493-99-3
Record name Bicyclo[1.1.0]butane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[1.1.0]butane-1-carboxylic acid
Reactant of Route 2
Bicyclo[1.1.0]butane-1-carboxylic acid
Reactant of Route 3
Bicyclo[1.1.0]butane-1-carboxylic acid
Reactant of Route 4
Bicyclo[1.1.0]butane-1-carboxylic acid
Reactant of Route 5
Bicyclo[1.1.0]butane-1-carboxylic acid
Reactant of Route 6
Bicyclo[1.1.0]butane-1-carboxylic acid

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